REACTION_CXSMILES
|
Cl.C([N:5]1[C:13]2[C:8](=[CH:9][C:10]([N+:16]([O-:18])=[O:17])=[CH:11][C:12]=2[C:14]#N)[CH2:7][CH2:6]1)(=O)C.[OH-:19].[Na+].[OH2:21]>>[N+:16]([C:10]1[CH:9]=[C:8]2[C:13](=[C:12]([C:14]([OH:21])=[O:19])[CH:11]=1)[NH:5][CH2:6][CH2:7]2)([O-:18])=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
63.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
N-acetyl-7-cyano-5-nitroindoline
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC2=CC(=CC(=C12)C#N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
to stirring at 140° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
FILTRATION
|
Details
|
was then collected by filtration
|
Type
|
CUSTOM
|
Details
|
The obtained crude crystal
|
Type
|
FILTRATION
|
Details
|
the insoluble matter was collected by filtration
|
Type
|
ADDITION
|
Details
|
After adding concentrated hydrochloric acid to the filtrate
|
Type
|
FILTRATION
|
Details
|
the deposited crystal was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCNC2=C(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |